molecular formula C48H90O13 B8002850 Sucrose distearate CAS No. 135260-52-5

Sucrose distearate

Cat. No.: B8002850
CAS No.: 135260-52-5
M. Wt: 875.2 g/mol
InChI Key: FOLJTMYCYXSPFQ-CJKAUBRRSA-N
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Description

Sucrose distearate: is a non-ionic surfactant and emulsifier derived from the esterification of sucrose and stearic acid. It is commonly used in the food, cosmetic, and pharmaceutical industries due to its ability to stabilize emulsions and improve the texture and appearance of products. This compound is known for its moisturizing and skin-conditioning properties, making it a popular ingredient in skincare formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose distearate can be synthesized through a transesterification reaction between sucrose and methyl stearate in the presence of a basic catalyst such as sodium stearate. The reaction typically involves dissolving sucrose in a solvent like propylene glycol, followed by the addition of methyl stearate and the catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs a micro-emulsion process. This involves creating a transparent emulsion of sucrose, methyl stearate, sodium stearate, and a catalyst. The emulsion is then subjected to distillation to remove the solvent, leading to the formation of this compound. The final product is purified to achieve the desired composition, typically consisting of 85% sucrose monostearate and 15% this compound .

Chemical Reactions Analysis

Types of Reactions: Sucrose distearate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Involves the reaction of sucrose with stearic acid or its derivatives in the presence of a catalyst.

    Hydrolysis: Can be achieved using acidic or basic conditions to break down the ester bonds, resulting in the formation of sucrose and stearic acid.

    Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents and controlled conditions to modify the chemical structure of this compound.

Major Products Formed:

Scientific Research Applications

Sucrose distearate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sucrose distearate involves its ability to reduce the surface tension between oil and water phases, thereby stabilizing emulsions. It achieves this by forming a monolayer at the oil-water interface, which prevents the coalescence of oil droplets. In biological systems, this compound can interact with cell membranes, enhancing the permeability and absorption of active ingredients .

Comparison with Similar Compounds

  • Sucrose monostearate
  • Sucrose octaacetate
  • Sucrose octapalmitate
  • Sucrose octastearate

Comparison: Sucrose distearate is unique due to its specific esterification with stearic acid, which imparts distinct hydrophilic-lipophilic balance (HLB) properties. Compared to sucrose monostearate, this compound has a higher degree of esterification, resulting in different emulsifying and stabilizing capabilities. Sucrose octaacetate and sucrose octapalmitate, on the other hand, have different fatty acid chains, which influence their solubility and emulsifying properties .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(50)57-36-39-42(52)44(54)45(55)47(59-39)61-48(46(56)43(53)38(35-49)60-48)37-58-41(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-47,49,52-56H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45-,46+,47-,48+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJTMYCYXSPFQ-CJKAUBRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H90O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159292
Record name Sucrose, 6,1-distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

875.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135260-52-5, 27195-16-0
Record name Sucrose, 6,1-distearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135260525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sucrose, 6,1-distearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sucrose distearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCROSE 1,6-DISTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96QS1D0T15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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